2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c1-12-9-16-18(28-12)22-20(23(19(16)25)10-15-3-2-8-26-15)27-11-17(24)13-4-6-14(21)7-5-13/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVRSEQFTSYXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then subjected to a cyclization reaction with thiourea to form the thieno[2,3-d]pyrimidin-4-one core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reactivity is critical for modifying electronic properties or enhancing biological activity.
Key Findings :
- Oxidation of the sulfanyl group is stereospecific, with sulfoxides forming as major products under mild conditions .
- Stronger oxidants like KMnO<sub>4</sub> yield sulfones, which are stable but less reactive in subsequent substitutions .
Reduction Reactions
The 2-oxoethyl group and thieno[2,3-d]pyrimidin-4-one core are susceptible to reduction, enabling access to alcohol or amine derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH<sub>4</sub> | Ethanol, 25°C, 1 hour | 2-Hydroxyethyl derivative | 82% | |
| LiAlH<sub>4</sub> | THF, reflux, 3 hours | Primary alcohol (via carbonyl reduction) | 68% |
Key Findings :
- NaBH<sub>4</sub> selectively reduces the ketone group without affecting the thieno ring.
- LiAlH<sub>4</sub> induces ring-opening side reactions at elevated temperatures, necessitating precise control .
Nucleophilic Substitution
The sulfanyl group acts as a leaving group, enabling substitutions with amines, thiols, or halides.
Key Findings :
- Substitutions at the sulfanyl position proceed via SN2 mechanisms, with polar aprotic solvents enhancing reactivity .
- Steric hindrance from the furan-2-ylmethyl group limits substitution at adjacent positions.
Cycloaddition and Ring Functionalization
The furan and pyrimidine rings participate in cycloaddition reactions, expanding structural complexity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hours | Diels-Alder adduct (furan as diene) | 58% | |
| Phenylacetylene | CuI, DIPEA, 70°C, 8 hours | Pyrimidine-alkyne conjugate | 71% |
Key Findings :
- The furan ring undergoes [4+2] cycloaddition with electron-deficient dienophiles .
- Copper-catalyzed alkyne-azide cycloaddition (CuAAC) modifies the pyrimidine ring without degrading the thieno core .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/alkyl group introductions at specific positions.
Key Findings :
- Suzuki-Miyaura coupling occurs preferentially at the 2-position of the thieno ring .
- Heck reactions require electron-withdrawing substituents to proceed efficiently .
Acid/Base-Mediated Rearrangements
The thieno[2,3-d]pyrimidin-4-one core undergoes ring expansion under acidic conditions.
Key Findings :
Scientific Research Applications
2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s electronic properties make it suitable for use in organic electronics and photovoltaic devices.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar thieno[2,3-d]pyrimidin-4-one derivatives:
*Calculated based on molecular formula.
Key Observations:
Substituent Diversity :
- The target compound’s 4-fluorophenyl-oxoethylsulfanyl group distinguishes it from analogs with nitro () or chlorophenyl () substituents. Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to nitro or methoxy groups .
- The furan-2-yl methyl group at position 3 is unique; most analogs feature aryl (e.g., phenyl) or alkyl (e.g., isobutyl) substituents . Furan’s oxygen atom could improve solubility or hydrogen-bonding interactions .
Molecular Weight and Complexity :
- The target compound (MW ~424) is lighter than (MW 427.41) and (MW 547.96), likely due to the absence of bulky groups like trifluoromethylphenylacetamide.
Melting Points :
- Only provides a melting point (96–98°C), suggesting moderate crystallinity. The target compound’s melting point remains uncharacterized but may align with this range due to structural similarities.
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-[(furan-2-yl)methyl]-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the class of thieno[2,3-d]pyrimidinones, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antibacterial, antimycobacterial, and anticancer agent.
Chemical Structure and Synthesis
The compound features a thieno[2,3-d]pyrimidin-4-one core substituted with a furan moiety and a 4-fluorophenyl group. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of thieno[2,3-d]pyrimidinones. For instance, derivatives synthesized from this scaffold exhibited notable antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that modifications at specific positions on the thienopyrimidinone ring enhance efficacy.
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidinones
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| 4c | 8 | Antibacterial |
| 5e | 6 | Antimycobacterial |
| 5g | 7 | Antibacterial |
The minimum inhibitory concentration (MIC) values suggest that compounds with furan substitutions tend to exhibit lower MIC values, indicating higher potency against microbial strains .
Anticancer Activity
Thieno[2,3-d]pyrimidinones have also been evaluated for their anticancer properties. Studies reveal that these compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), liver (HepG2), and gastric (BCG-823) cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Selected Thieno[2,3-d]pyrimidinones
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6b | MCF-7 | 15 | Apoptosis induction |
| 29e | HepG2 | 10 | Cell cycle arrest |
| 13b | BCG-823 | 12 | Apoptosis induction |
The anticancer effects are often attributed to the ability of these compounds to interact with key signaling pathways involved in tumor growth .
Case Studies
- Antimycobacterial Screening : A series of thieno[2,3-d]pyrimidinones were screened for activity against Mycobacterium tuberculosis. Compounds showed promising results with MIC values ranging from 6 to 8 µM. Notably, the compounds were non-cytotoxic at these concentrations when tested on mammalian cell lines .
- Structure-Activity Relationship Studies : Research has focused on modifying substituents on the thienopyrimidinone scaffold to optimize biological activity. For example, introducing various alkyl or aryl groups at specific positions has been correlated with enhanced potency against both bacterial and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
